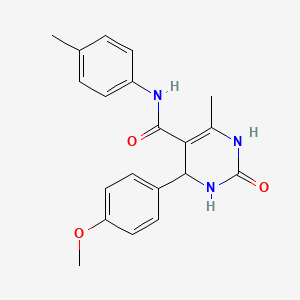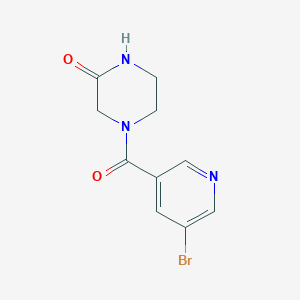![molecular formula C13H11FN2O3 B6575929 N'-(3-fluorophenyl)-N-[(furan-2-yl)methyl]ethanediamide CAS No. 332404-25-8](/img/structure/B6575929.png)
N'-(3-fluorophenyl)-N-[(furan-2-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N-[(furan-2-yl)methyl]ethanediamide (also known as 3-FPM or 3-Fluorophenmetrazine) is a novel psychoactive substance (NPS) that has recently gained popularity in the scientific research community due to its potential applications in laboratory experiments. 3-FPM is an amphetamine-like compound that is structurally similar to phenmetrazine, a drug developed in the 1950s as an appetite suppressant. 3-FPM has also been found to have a variety of biochemical and physiological effects on the body, which has made it a popular choice for scientific research.
科学的研究の応用
3-FPM has been found to have a variety of scientific research applications. It has been used in studies of the effects of amphetamines on the body, as well as in studies of the effects of psychoactive drugs on behavior. It has also been used in laboratory experiments to study the effects of drugs on the brain, as well as in studies of the effects of drugs on the cardiovascular system. In addition, 3-FPM has been used in studies of the effects of drugs on the immune system, and in studies of the effects of drugs on the endocrine system.
作用機序
The mechanism of action of 3-FPM is not fully understood, but it is believed to act as a stimulant on the central nervous system. It is thought to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness, focus, and energy levels. In addition, 3-FPM may act as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FPM are similar to those of other amphetamine-like compounds. It has been found to increase alertness and focus, as well as to increase energy levels. In addition, 3-FPM has been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure. It has also been found to have effects on the immune system, including an increase in white blood cell count. Finally, 3-FPM has been found to have effects on the endocrine system, including an increase in cortisol levels.
実験室実験の利点と制限
The main advantage of using 3-FPM in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it has a high purity and can be easily isolated by chromatography. Furthermore, its effects on the body are well understood, making it a useful tool for studying the effects of psychoactive drugs on the body.
However, there are some limitations to using 3-FPM in laboratory experiments. It has a relatively short half-life, which means that its effects may not last long enough to be useful in some experiments. Additionally, it is not approved for human consumption, so it cannot be used in clinical trials. Finally, it is a Schedule I controlled substance in the United States, so it is illegal to possess or distribute it without a license.
将来の方向性
The future directions for 3-FPM are numerous. One potential area of research is to explore the effects of 3-FPM on the body over longer periods of time. Additionally, further research could be done to investigate the effects of 3-FPM on the immune system and the endocrine system. Furthermore, further studies could be conducted to explore the potential therapeutic benefits of 3-FPM. Finally, research could be done to investigate the potential use of 3-FPM as a treatment for various psychiatric disorders.
合成法
The synthesis of 3-FPM is relatively straightforward and involves the reaction of 3-fluorophenylmagnesium bromide with N-[(furan-2-yl)methyl]ethanediamide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by column chromatography. The yield of the reaction is typically high, and the purity of the product can be easily determined by HPLC or NMR.
特性
IUPAC Name |
N'-(3-fluorophenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGRDDUKFWIQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B6575847.png)
![1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B6575853.png)
![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6575856.png)
![N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6575863.png)
![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6575866.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575875.png)
![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575887.png)
![2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B6575894.png)
![4-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B6575916.png)
![1,3-dimethyl-5-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6575937.png)
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6575938.png)

